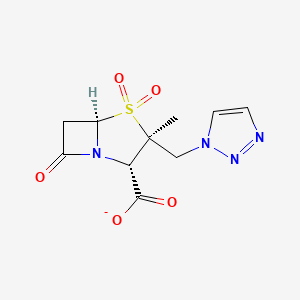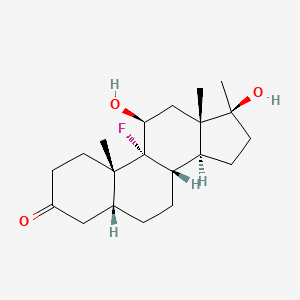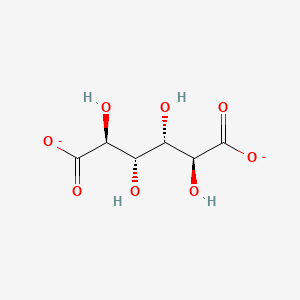
D-mannarate(2-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-mannarate(2-) is a mannarate(2-) that is the dianion obtained by the deprotonation of the carboxy groups of D-mannaric acid. It is a conjugate base of a D-mannarate(1-). It is an enantiomer of a L-mannarate(2-).
Aplicaciones Científicas De Investigación
1. Overview and Production
D-Mannose, a C-2 epimer of D-glucose, is significant in various industries due to its role as a component of polysaccharides and glycoproteins. It finds applications in food, pharmaceuticals, and poultry industries, acting as a dietary supplement, starting material for drug synthesis, and in animal feeds. Methods like chemical synthesis and biotransformation from D-fructose or D-glucose using specific isomerases are key in its production (Hu et al., 2016).
2. Photosynthetic Production
Research has also explored the photosynthetic production of mannitol (a derivative of D-mannose) from CO2 in genetically modified cyanobacteria. This innovative method contributes to sustainable production and applications in the medical and food industries (Jacobsen & Frigaard, 2014).
3. Physiological Benefits and Enzymatic Production
D-Mannose's physiological benefits include impacts on the immune system, diabetes mellitus, intestinal diseases, and urinary tract infections. It serves as a precursor for several medicinal compounds. Due to limitations in chemical synthesis and plant extraction, enzymatic production of D-mannose is a key area of research, highlighting the efficiency and potential of biological methods (Wu, Zhang, & Mu, 2019).
4. Biochemical Engineering Applications
In biochemical engineering, D-mannose undergoes processes like oxidation to form N,N'-dimethyl D-mannaramide and disodium D-mannarate. These derivatives are useful in synthesizing polymers like poly-D-mannaramides, demonstrating D-mannose's versatility in material science (Carpenter, Hardcastle, & Kiely, 2013).
5. Immunological Effects
D-Mannose has been identified to induce regulatory T cells and suppress immunopathology, making it a potential candidate for clinical applications in treating autoimmune diseases and inflammation (Zhang et al., 2017).
6. Applications in Biofuel Cells
D-Mannarate, derived from D-mannose, has been utilized in biofuel cells. Enzymatic processes convert D-mannuronate to D-mannarate, which can be combined with electricity production, showcasing its role in renewable energy technologies (Sakuta et al., 2018).
7. Material Science Applications
In material science, derivatives of D-mannaric acid have been synthesized for applications like creating Nylon 66 analogs from carbohydrate-based monomers. This highlights its role in developing novel materials (Mancera, Roffé, Rivas, & Galbis, 2003).
8. Therapeutic Applications
D-Mannose has therapeutic potential, as evidenced by its ability to suppress macrophage IL-1β production. This property is significant for developing interventions against inflammatory conditions (Torretta et al., 2020).
9. Energy Storage
D-Mannitol, a derivative, has been studied for its thermal energy storage capacity, further expanding D-mannose's applications in sustainable energy solutions (Barreneche et al., 2013).
10. Bone Health
Studies indicate that D-mannose attenuates bone loss in mice, suggesting its potential in treating osteoporosis. This effect is mediated by regulatory T cell proliferation and gut microbiota-dependent anti-inflammatory effects (Liu et al., 2020).
Propiedades
Nombre del producto |
D-mannarate(2-) |
|---|---|
Fórmula molecular |
C6H8O8-2 |
Peso molecular |
208.12 g/mol |
Nombre IUPAC |
(2S,3S,4S,5S)-2,3,4,5-tetrahydroxyhexanedioate |
InChI |
InChI=1S/C6H10O8/c7-1(3(9)5(11)12)2(8)4(10)6(13)14/h1-4,7-10H,(H,11,12)(H,13,14)/p-2/t1-,2-,3-,4-/m0/s1 |
Clave InChI |
DSLZVSRJTYRBFB-LDHWTSMMSA-L |
SMILES isomérico |
[C@H]([C@@H]([C@@H](C(=O)[O-])O)O)([C@@H](C(=O)[O-])O)O |
SMILES canónico |
C(C(C(C(=O)[O-])O)O)(C(C(=O)[O-])O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-chlorophenoxy)-N-[3-(dimethylamino)propyl]-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide](/img/structure/B1240559.png)
![2-[(2R)-oxiran-2-ylmethyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B1240560.png)
![(2R)-heptan-2-yl [(5-chloroquinolin-8-yl)oxy]acetate](/img/structure/B1240562.png)
![1-Tert-butyl-5-[2-oxo-2-(1-piperidinyl)ethyl]-4-pyrazolo[3,4-d]pyrimidinone](/img/structure/B1240564.png)
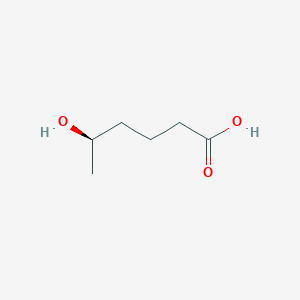
![4-[3-(3-Methylanilino)-2-imidazo[1,2-a]pyrimidinyl]phenol](/img/structure/B1240569.png)
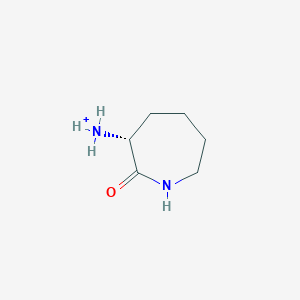
![(8S,11R,13S,14R,17S)-11-[4-(dimethylamino)phenyl]-17-hydroxy-13-methyl-17-prop-1-ynyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1240571.png)
![3-[[Hydroxy(nitroso)amino]-propylamino]propylazanium](/img/structure/B1240574.png)
![N-[3-(dimethylamino)propyl]-1H-indole-2-carboxamide](/img/structure/B1240576.png)
![2-[4-(dimethylamino)phenyl]-N-(4-methylphenyl)imidazo[1,2-a]pyrimidin-3-amine](/img/structure/B1240577.png)
![(6R,7S)-3-[[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl]-8-oxo-7-[[1-oxo-2-(1-tetrazolyl)ethyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1240580.png)
